4-Acetylbutyric Acid-d5 (Major)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

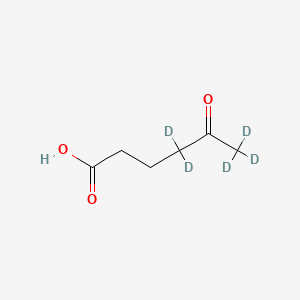

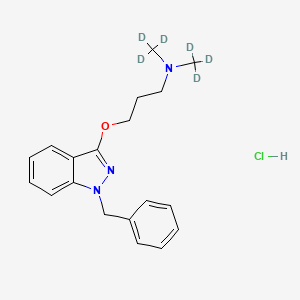

4-Acetylbutyric Acid-d5 (Major) is a stable isotope-labelled compound used in pharmaceutical research and development . It is a product formed by the Cyclohexan-1,3-dione Hydrolase enzyme .

Molecular Structure Analysis

The molecular formula of 4-Acetylbutyric Acid-d5 (Major) is C6H10O3 . The exact structure and other details might be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis

4-Acetylbutyric Acid-d5 (Major) is a pale yellow oil . It is soluble in Chloroform, Dioxane, and Ethyl Acetate .Applications De Recherche Scientifique

Biotechnological Production and Applications

N-Acetyl-d-neuraminic acid Production

An efficient method for producing N-Acetyl-d-neuraminic acid (Neu5Ac), a precursor for many pharmaceutical drugs, utilized coupled bacterial cells with a temperature-induced system. This process offers a favorable alternative to natural product extraction and chemical synthesis for Neu5Ac, highlighting the potential for acetyl derivatives in enhancing biocatalytic processes (Zhang et al., 2010).

Environmental Science Applications

Herbicide Toxicity and Degradation

Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, has advanced rapidly, offering insights into the specific characteristics of its toxicity and mutagenicity. This study provides a comprehensive overview of global trends in 2,4-D research, indicating the importance of understanding the environmental impact of such chemicals and potentially the role acetyl derivatives could play in mitigating their effects (Zuanazzi et al., 2020).

Molecular Engineering for Green Technologies

Organic Sensitizers for Solar Cells

The development of novel unsymmetrical organic sensitizers for dye-sensitized solar cell applications showcases the potential of acetyl derivatives in enhancing renewable energy technologies. These sensitizers, designed at a molecular level, demonstrate high efficiency and offer insights into the electronic structure and excited states of the investigated species, underscoring the relevance of acetyl derivatives in sustainable energy solutions (Hagberg et al., 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

It is often used in proteomics research , which suggests that it may interact with various proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it likely interacts with its targets in a way that allows researchers to study protein structures and functions.

Result of Action

As a tool in proteomics research , it may be used to study the effects of various proteins or enzymes on cellular function.

Propriétés

IUPAC Name |

4,4,6,6,6-pentadeuterio-5-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3,(H,8,9)/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTZCLMLSSAXLD-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)